![molecular formula C9H12ClN3O B2543638 5-chloro-N-(tetrahydro-2H-pyran-3-yl)pyrimidin-2-amine CAS No. 1510581-62-0](/img/structure/B2543638.png)
5-chloro-N-(tetrahydro-2H-pyran-3-yl)pyrimidin-2-amine
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Overview
Description
Scientific Research Applications
- Activity : T33 effectively controls corn rust (Puccinia sorghi) with an EC50 value of 0.60 mg/L, outperforming the commercial fungicide tebuconazole (1.65 mg/L) .
- Activity : These derivatives exhibit anti-inflammatory effects by inhibiting both IL-2 and IL-8 levels .
- Compound : The synthesis of 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine (17) demonstrates potential therapeutic relevance .
Fungicidal Activity
Anti-Inflammatory Potential
Therapeutic Applications
Mitochondrial Complex I Inhibition
Structure-Activity Relationships
Mechanism of Action
Target of Action
Similar compounds, such as 2-aminopyrimidine derivatives, have been reported to exhibit antitrypanosomal and antiplasmodial activities
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular function
Biochemical Pathways
Similar compounds, such as 2-aminopyrimidine derivatives, have been reported to exhibit various therapeutic activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Similar compounds have shown excellent biological activity, suggesting that 5-chloro-n-(oxan-3-yl)pyrimidin-2-amine may have significant effects at the molecular and cellular levels
properties
IUPAC Name |
5-chloro-N-(oxan-3-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-7-4-11-9(12-5-7)13-8-2-1-3-14-6-8/h4-5,8H,1-3,6H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHJDPSQDHZLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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